Ethyl 2-amino-2-(naphthalen-2-yl)acetate
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Overview
Description
Ethyl 2-amino-2-(naphthalen-2-yl)acetate is an organic compound with the molecular formula C14H15NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains an amino group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-(naphthalen-2-yl)acetate typically involves the reaction of naphthalene derivatives with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group is introduced via subsequent reactions with ammonia or an amine source .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(naphthalen-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated naphthalene derivatives
Scientific Research Applications
Ethyl 2-amino-2-(naphthalen-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 2-amino-2-(naphthalen-2-yl)acetate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-(naphthalen-2-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-amino-2-(naphthalen-1-yl)acetate: Similar structure but with the amino group attached to the 1-position of the naphthalene ring.
Uniqueness
This compound is unique due to its specific substitution pattern on the naphthalene ring and the presence of both an amino group and an ester functional group. This combination of features makes it a versatile compound for various chemical reactions and applications .
Properties
Molecular Formula |
C14H15NO2 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
ethyl 2-amino-2-naphthalen-2-ylacetate |
InChI |
InChI=1S/C14H15NO2/c1-2-17-14(16)13(15)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2,15H2,1H3 |
InChI Key |
UTEANATWINVRDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC2=CC=CC=C2C=C1)N |
Origin of Product |
United States |
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